molecular formula C33H42O4 B1235816 7-Epiclusianone

7-Epiclusianone

Cat. No.: B1235816
M. Wt: 502.7 g/mol
InChI Key: KLFBRRJTELLZLW-RMKGZORESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-epiclusianone is an enone that is a tetraprenyl benzophenone derivative isolated from Rheedia gardneriana and Garcinia brasiliensis. It exhibits anti-allergic, antibacterial, trypanocidal and vasodilating activities. It has a role as a metabolite, an anti-allergic agent, an antibacterial agent, a trypanocidal drug, a vasodilator agent and an anti-inflammatory agent. It is an enol, an enone, a bridged compound and an aromatic ketone.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

7-Epiclusianone, extracted from Garcinia brasiliensis, demonstrates significant anti-inflammatory and antinociceptive activities. It effectively reduces paw edema, inhibits leukocyte recruitment, and decreases nociception in various animal models, indicating its potential in treating inflammatory diseases (Santa-Cecília et al., 2011).

Relaxation of Airway Smooth Muscle

This compound relaxes airway smooth muscle through activation of the nitric oxide-cGMP pathway. Its ability to inhibit contractions induced by various stimuli in guinea pig tracheal rings and reduce bronchial obstruction in mice suggests potential applications in asthma therapy (Coelho et al., 2008).

Dental Applications: Inhibiting Streptococcus mutans

This compound has been shown to effectively disrupt Streptococcus mutans biofilm development, thereby reducing the pathogenicity of this bacterium in dental caries. Its combination with fluoride enhances cariostatic properties, suggesting a novel approach in dental care (Murata et al., 2010).

Anticancer Activity

Studies reveal this compound's potential as an anticancer agent, particularly against glioblastoma cells. It inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest, making it a promising candidate for further cancer research (Sales et al., 2015).

Vascular Effects

At low concentrations, this compound induces endothelium-dependent vasodilatation in rat aortic rings, while at higher concentrations, it causes vasoconstriction. This dual action suggests its potential in modulating vascular functions (Cruz et al., 2006).

Anxiolytic-Like Effect

This compound demonstrates an anxiolytic-like effect in mice models, as evident by changes in behavioral performance in open field and elevated plus maze tests. These findings open avenues for its potential use in anxiety treatment (Veloso et al., 2018).

Schistosomicidal Activity

This compound exhibits significant schistosomicidal activity, especially against Schistosoma mansoni. Its effectiveness in reducing worm burden in infected mice and its pharmacokinetic properties suggest its potential as an alternative treatment for schistosomiasis (Castro et al., 2018).

Properties

Molecular Formula

C33H42O4

Molecular Weight

502.7 g/mol

IUPAC Name

(1R,3Z,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione

InChI

InChI=1S/C33H42O4/c1-21(2)14-15-25-20-32(18-16-22(3)4)28(35)26(27(34)24-12-10-9-11-13-24)29(36)33(30(32)37,31(25,7)8)19-17-23(5)6/h9-14,16-17,25,34H,15,18-20H2,1-8H3/b27-26-/t25-,32-,33+/m0/s1

InChI Key

KLFBRRJTELLZLW-RMKGZORESA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(\C3=CC=CC=C3)/O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C

Synonyms

7-epi-clusianone
7-epiclusianone
clusianone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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